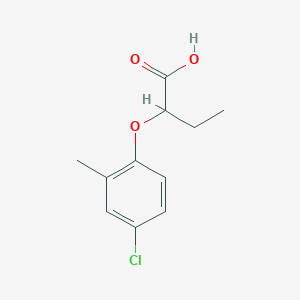
3-(2-Thienyl)pyridine
概要
説明
3-(2-Thienyl)pyridine is a heterocyclic compound that contains a thiophene ring fused to a pyridine ring . The thiophene is a 5-membered ring consisting of four carbon atoms and one sulfur atom, while the pyridine is a 6-membered ring consisting of five carbon atoms and one nitrogen center .
Synthesis Analysis
3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno [3,2-d]pyrimidine-7-carbonitriles and thieno [3,4-b]pyridine-7-carboxamides . Heating thiophene-2-carboxamides in formic acid afforded thieno [3,2-d]pyrimidin-4-ones . Alternatively, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced the β-keto amides .Molecular Structure Analysis
The 3-(2-Thienyl)pyridine molecule contains a total of 19 bond(s). There are 12 non-H bond(s), 11 multiple bond(s), 1 rotatable bond(s), 11 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 Thiophene(s), and 1 Pyridine(s) .科学的研究の応用
Pharmaceutical Research
“3-(2-Thienyl)pyridine” derivatives are often explored for their potential pharmaceutical applications due to their structural similarity to compounds that exhibit biological activity. For instance, pyridine derivatives have been studied for their anti-inflammatory properties, where detailed structure-activity relationship (SAR) analysis provides insights for synthesizing novel analogs with enhanced activities and minimal toxicity .
Material Science
In material science, “3-(2-Thienyl)pyridine” can be a key component in the synthesis of conjugated materials, such as photovoltaic materials based on dithieno[3,2-b:2′,3′-d]pyrrole (DTP) building blocks. These materials are crucial for developing efficient organic solar cells .
Chemical Sensing
Derivatives of pyridine have been utilized in the development of chemosensors. For example, a chemosensor based on a pyridine derivative was synthesized to detect formaldehyde through fluorescence enhancement and visible color change . “3-(2-Thienyl)pyridine” could be modified to create similar sensors for different analytes.
Organic Synthesis
In organic synthesis, “3-(2-Thienyl)pyridine” can serve as an intermediate or building block for constructing more complex molecules. It can undergo various reactions such as nucleophilic substitution or condensation to yield desired products .
Antioxidant and Antimicrobial Studies
Pyridine derivatives have been investigated for their antioxidant and antimicrobial activities. The synthesis of novel compounds from “3-(2-Thienyl)pyridine” could lead to the discovery of new agents with potential health benefits .
Drug Design
The structure of “3-(2-Thienyl)pyridine” allows it to form hydrogen bonds and interact with biological targets, which is valuable in drug design. For example, it can form a hydrogen bond with amino acids in the hinge region of proteins, influencing the activity of enzymes or receptors .
Safety and Hazards
将来の方向性
作用機序
Target of Action
3-(2-Thienyl)pyridine is a pyridine derivative, and pyridine derivatives are known to exhibit a range of pharmacological effects . They are known to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
Pyridine derivatives are known to interact with their targets, leading to changes in the expression and activities of certain vital inflammatory mediators . This interaction results in the anti-inflammatory effects observed with pyridine derivatives .
Biochemical Pathways
Pyridine derivatives are known to affect the pathways involving prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins . These mediators play crucial roles in the inflammatory response, and their inhibition leads to the anti-inflammatory effects of pyridine derivatives .
Result of Action
Given the known anti-inflammatory effects of pyridine derivatives , it can be inferred that 3-(2-Thienyl)pyridine may have similar effects. These effects would be due to the inhibition of certain vital inflammatory mediators, leading to a reduction in inflammation .
特性
IUPAC Name |
3-thiophen-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NS/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBLIWDUZHFSJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344216 | |
| Record name | 3-(2-Thienyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Thienyl)pyridine | |
CAS RN |
21298-53-3 | |
| Record name | 3-(2-Thienyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-Thienyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B186481.png)


![2-[(4-Nitrobenzoyl)amino]propanoic acid](/img/structure/B186485.png)
